4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-13-7-9-15(10-8-13)25(22,23)17-11-12-24-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOCMGGYOVTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amines.
Substitution: The phenyl and benzenesulfonamide groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction of the sulfonamide group can yield amines .
Scientific Research Applications
4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Thiazol-Containing Sulfonamides (Compounds 10b, 15c, 15d, 18)
- Compound 10b: Synthesized via reaction of thiosemicarbazone derivative 7 with hydrazonoyl chloride 3b. Features a thiazol ring substituted with a p-tolyldiazenyl group. Its molecular formula (C22H21N7O3S3) and aromatic NMR signals (δ 7.17–7.85 ppm) indicate extended conjugation and planar geometry .
- Compound 15c: Contains a phenylhydrazono-substituted thiazolidinone core. Key spectral data include three NH signals (δ 10.54, 11.89, 12.82 ppm), suggesting strong hydrogen-bonding interactions. The molecular ion peak at m/z 527 aligns with C22H21N7O3S3 .
- Compound 18: A thiazolidinone derivative synthesized from ethyl 2-bromoacetate. Its IR spectrum shows a C=O stretch at 1717 cm⁻¹, absent in the tetrazole-based target compound, highlighting differences in electronic environments .
Bis-Sulfonamide (Compound 11)
- Compound 11 : A bis-sulfonamide with an ethylene glycol linker. Synthesized via tosylation of 2,2-(ethylenedioxy)bis(ethylamine). Its flexible linker contrasts with the rigid tetrazole-thiol-ethyl group in the target compound, likely affecting membrane permeability and steric interactions .
Key Differences and Implications
Functional and Reactivity Insights
- Tetrazole vs.
- Linker Flexibility : The sulfanyl-ethyl group in the target compound provides moderate flexibility, whereas the ethylene glycol linker in compound 11 increases hydrophilicity but reduces rigidity .
- Synthetic Pathways: The target compound’s synthesis likely mirrors methods in –2, where thiosemicarbazones react with electrophilic reagents. However, the choice of hydrazonoyl chloride (e.g., tetrazole-forming vs. thiazol-forming) dictates the heterocyclic core .
Biological Activity
4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is a complex organic compound featuring a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities, particularly in pharmacological applications. The tetrazole derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)sulfanylethyl]benzenesulfonamide |
| Molecular Formula | C16H17N5O2S2 |
| Molecular Weight | 373.46 g/mol |
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism of action may involve interference with bacterial metabolic pathways, potentially inhibiting cell wall synthesis or protein synthesis.
Anticancer Potential
Tetrazole-containing compounds have been investigated for their anticancer properties. Studies suggest that the unique structural features of this compound may enhance its interaction with cancer cell targets. In vitro studies have demonstrated cytotoxic effects against specific cancer cell lines, indicating potential for further development as an anticancer agent.
Case Studies
Several studies have explored the biological activities of tetrazole derivatives:
- Antimicrobial Study : A study conducted on various tetrazole derivatives found that compounds with sulfonamide groups exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways.
- Anticancer Research : In vitro assays on human breast cancer cells demonstrated that a related tetrazole compound induced apoptosis through the activation of caspase pathways, suggesting that this compound may have similar effects.
- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of tetrazole derivatives in animal models, where they reduced inflammation markers significantly compared to controls.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-phenyltetrazole | Tetrazole ring only | Antiparasitic |
| 4-methylbenzenesulfonamide | Sulfonamide group only | Antimicrobial |
| N-phenylbenzenesulfonamide | Lacks tetrazole ring | Limited bioactivity |
The combination of a tetrazole ring and sulfonamide group in this compound enhances its biological activity compared to compounds lacking one of these functionalities.
Q & A
Basic: What are the standard synthetic routes for 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A benzenesulfonyl chloride derivative reacts with a tetrazole-containing amine in anhydrous pyridine. For example:
Dissolve 4-methylbenzenesulfonyl chloride (1.1 mmol) in dry pyridine.
Add 2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethylamine (0.6 mmol) dropwise under nitrogen.
Stir for 5–8 hours at room temperature.
Acidify with dilute HCl (pH 5–6) and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalysis : Use triethylamine or DMAP to accelerate sulfonamide bond formation.
- Temperature Control : Increase to 40–50°C for faster kinetics, but monitor for side reactions.
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyridine, RT | 65 | 95% |
| DMF, 50°C | 78 | 92% |
| DMSO + DMAP | 82 | 98% |
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR : and NMR to confirm sulfonamide (-SONH-) and tetrazole (C=N) groups. Key peaks:
- : δ 2.4 ppm (CH-Ar), δ 3.8 ppm (-SCHCHN-).
- : δ 125–135 ppm (tetrazole carbons).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H].
- XRD : For crystal structure validation, particularly hydrogen bonding patterns (e.g., N–H···O interactions) .
Advanced: How can density functional theory (DFT) elucidate electronic properties?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-31G(d) basis set to model the ground-state structure.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient tetrazole ring).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for interaction studies (e.g., enzyme binding) .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min.
- TLC : Silica gel 60 F, ethyl acetate/hexane (1:1), R = 0.45.
- Melting Point : Confirm consistency with literature values (e.g., 180–182°C) .
Advanced: What strategies address poor aqueous solubility for biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the benzenesulfonamide para-position.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for enhanced delivery .
Basic: What in vitro assays screen for biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against carbonic anhydrase (CA-IX) via stopped-flow CO hydration assay (IC determination).
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli).
- Cytotoxicity : MTT assay on HeLa cells (48-hour exposure) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Control pH (7.4), temperature (37°C), and serum protein content.
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. methoxy groups on tetrazole).
- Meta-Analysis : Use software like RevMan to aggregate data from ≥5 independent studies .
Advanced: How are molecular docking studies performed to predict target binding?
Methodological Answer:
Protein Preparation : Retrieve crystal structure (e.g., COX-2, PDB ID: 1PXX) and remove water/ligands.
Ligand Preparation : Generate 3D conformers (Open Babel) and assign charges (Gasteiger-Marsili).
Docking : Use AutoDock Vina with grid box centered on active site (20 Å).
Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., Celecoxib: ΔG = -9.8 kcal/mol) .
Basic: What methods evaluate toxicity in preclinical studies?
Methodological Answer:
- In Vitro : Ames test (mutagenicity), hemolysis assay (erythrocyte lysis).
- In Vivo : Acute toxicity in BALB/c mice (LD via OECD 423 guidelines).
- Organ-Specific Toxicity : Histopathology of liver/kidney post 14-day exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
